molecular formula C20H23NO2 B10791401 N-Propyl-2-methylnorapomorphine hydrochloride

N-Propyl-2-methylnorapomorphine hydrochloride

Cat. No.: B10791401
M. Wt: 309.4 g/mol
InChI Key: IQXHLUBOFQZZLM-MRXNPFEDSA-N
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Description

N-Propyl-2-methylnorapomorphine hydrochloride is a synthetic compound belonging to the class of aporphine derivatives. It is a dopamine agonist closely related to apomorphine. This compound has been studied for its effects on the central nervous system, particularly its ability to modulate dopaminergic pathways .

Preparation Methods

The synthesis of N-Propyl-2-methylnorapomorphine hydrochloride involves several steps. One common method includes the N-substitution of morphinans followed by acid-catalyzed rearrangements into aporphinoids. Another approach involves direct N-substitution on the aporphine backbone . The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the correct structural rearrangement.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-Propyl-2-methylnorapomorphine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced aporphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces various reduced forms of the compound .

Scientific Research Applications

N-Propyl-2-methylnorapomorphine hydrochloride has several scientific research applications:

Mechanism of Action

N-Propyl-2-methylnorapomorphine hydrochloride exerts its effects by acting as a dopamine agonist. It binds to dopamine receptors, particularly the D2 and D3 subtypes, and activates them. This activation leads to the modulation of dopaminergic signaling pathways, which can result in various physiological effects such as increased locomotion, reduced pain perception, and altered thermoregulation .

Comparison with Similar Compounds

N-Propyl-2-methylnorapomorphine hydrochloride is similar to other aporphine derivatives such as apomorphine and N-n-propylnorapomorphine. it is unique in its specific substitution pattern, which can result in different binding affinities and selectivities for dopamine receptor subtypes. Other similar compounds include:

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

(6aR)-2-methyl-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol

InChI

InChI=1S/C20H23NO2/c1-3-7-21-8-6-14-9-12(2)10-15-18(14)16(21)11-13-4-5-17(22)20(23)19(13)15/h4-5,9-10,16,22-23H,3,6-8,11H2,1-2H3/t16-/m1/s1

InChI Key

IQXHLUBOFQZZLM-MRXNPFEDSA-N

Isomeric SMILES

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)C)C(=C(C=C4)O)O

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)C)C(=C(C=C4)O)O

Origin of Product

United States

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